1-Hexyl-1-(methaneseleninyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexyl-1-(methaneseleninyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a hexyl group and a methaneseleninyl group
Vorbereitungsmethoden
The synthesis of 1-Hexyl-1-(methaneseleninyl)cyclohexane can be achieved through several synthetic routes. One common method involves the reaction of cyclohexane with hexyl bromide in the presence of a strong base to form 1-hexylcyclohexane. This intermediate is then reacted with methaneseleninic acid under controlled conditions to yield the desired compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Hexyl-1-(methaneseleninyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding selenoxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of selenides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methaneseleninyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions include selenoxides, selenides, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Hexyl-1-(methaneseleninyl)cyclohexane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of seleno compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Hexyl-1-(methaneseleninyl)cyclohexane exerts its effects involves its interaction with molecular targets and pathways. The methaneseleninyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. This can lead to various biological effects, including modulation of enzyme activities and gene expression.
Vergleich Mit ähnlichen Verbindungen
1-Hexyl-1-(methaneseleninyl)cyclohexane can be compared with other similar compounds, such as:
1-Hexyl-1-(methylthio)cyclohexane: Similar in structure but contains a sulfur atom instead of selenium.
1-Hexyl-1-(methylseleno)cyclohexane: Contains a methylseleno group instead of methaneseleninyl.
1-Hexyl-1-(methylsulfinyl)cyclohexane: Contains a methylsulfinyl group, differing in oxidation state.
The uniqueness of this compound lies in its methaneseleninyl group, which imparts distinct chemical and biological properties compared to its sulfur analogs.
Eigenschaften
CAS-Nummer |
61539-82-0 |
---|---|
Molekularformel |
C13H26OSe |
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
1-hexyl-1-methylseleninylcyclohexane |
InChI |
InChI=1S/C13H26OSe/c1-3-4-5-7-10-13(15(2)14)11-8-6-9-12-13/h3-12H2,1-2H3 |
InChI-Schlüssel |
LWVLZLRSBBUDDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1(CCCCC1)[Se](=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.